(2-(Benzyloxy)phenyl)methanamine
Overview
Description
(2-(Benzyloxy)phenyl)methanamine is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
(2-(Benzyloxy)phenyl)methanamine derivatives have been synthesized and shown to undergo C–H bond activation to afford unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles have been characterized and evaluated for their catalytic applications, demonstrating good activity and selectivity. The synthesis of such derivatives and their catalytic efficiency highlight the chemical versatility and potential utility of this compound in catalysis, particularly in reactions where the palladacycle remains in the Pd(II) state (Roffe, G. W., Tizzard, G., Coles, S., Cox, H., & Spencer, J., 2016).
Synthesis of Metal Complexes
The compound has been involved in the synthesis and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands. These complexes have been explored for their potential in catalyzing Heck and Suzuki cross-coupling reactions, indicating the applicability of this compound derivatives in facilitating important chemical transformations (Chiririwa, H., Ntuli, F., Muzenda, E., & Muller, A., 2013)(source).
Antimicrobial Evaluation
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These derivatives have shown a variable degree of activity against bacterial and fungal strains, contributing to the understanding of the chemical framework necessary for antimicrobial efficacy (Visagaperumal, D., Praveen, V., Sudeepthi, P., Prasanthi, P., Sravani, G., & Satyanarayana, G., 2010)(source).
Photocytotoxic Applications
Research into the synthesis of iron(III) complexes involving derivatives of this compound has unveiled their potential in cellular imaging and photocytotoxicity under red light. These complexes have demonstrated unprecedented photocytotoxicity, offering a promising avenue for the development of therapeutic agents that can be activated by light (Basu, U., Pant, I., Khan, I., Hussain, A., Kondaiah, P., & Chakravarty, A., 2014)(source).
Organocatalysis
An impurity formed during benzylation reactions in DMF, identified as a derivative of this compound, has been found to act as a poison in thiourea-catalyzed glycosylations. This discovery underscores the importance of understanding side reactions and impurities in organocatalysis, highlighting the intricate challenges within synthetic chemistry (Colgan, A. C., Müller‐Bunz, H., & McGarrigle, E., 2016)(source).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
(2-(Benzyloxy)phenyl)methanamine and its derivatives act as potent inhibitors of CARM1 . They interact with CARM1, inhibiting its activity and thus disrupting its role in cancer progression .
Biochemical Pathways
The inhibition of CARM1 by this compound affects the biochemical pathways associated with cancer progression. CARM1 plays a crucial role in the methylation of arginine residues on histones, a process that is often dysregulated in cancer . By inhibiting CARM1, this compound can potentially disrupt these pathways and halt cancer progression .
Pharmacokinetics
It’s worth noting that the compound’s derivatives have shown notable antiproliferative effects against melanoma cell lines , suggesting that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of this compound’s action is the inhibition of CARM1, leading to antiproliferative effects against melanoma cell lines . One derivative, compound 17e, displayed remarkable potency and selectivity for CARM1, along with notable antiproliferative effects .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound While specific environmental factors were not mentioned in the search results, it’s important to consider factors such as pH, temperature, and the presence of other molecules that could interact with this compound
Biochemical Analysis
Biochemical Properties
(2-(Benzyloxy)phenyl)methanamine interacts with CARM1, an enzyme involved in the methylation of arginine residues in proteins . This interaction inhibits the activity of CARM1, thereby affecting the methylation status of its target proteins .
Cellular Effects
The inhibition of CARM1 by this compound has notable antiproliferative effects against melanoma cell lines . This suggests that this compound can influence cell function by altering the activity of CARM1 and its downstream signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to CARM1 and inhibiting its enzymatic activity . This results in decreased methylation of CARM1’s target proteins, which can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound on CARM1 activity and cell proliferation have been observed in in vitro studies
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been reported in the literature, the compound has shown good antitumor efficacy in a melanoma xenograft model
Metabolic Pathways
Given its interaction with CARM1, it may influence pathways related to protein methylation .
Subcellular Localization
Given its interaction with CARM1, it is likely that it localizes to the same subcellular compartments as this enzyme .
Properties
IUPAC Name |
(2-phenylmethoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGOOCNDBVXUPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548470 | |
Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108289-24-3 | |
Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.